molecular formula C8H5Cl2FO2 B568954 Methyl 3,5-dichloro-2-fluorobenzoate CAS No. 1522125-32-1

Methyl 3,5-dichloro-2-fluorobenzoate

Cat. No. B568954
CAS RN: 1522125-32-1
M. Wt: 223.024
InChI Key: XNZBOSWQYVTGLM-UHFFFAOYSA-N
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Description

Methyl 3,5-dichloro-2-fluorobenzoate (MDCFB) is an organic compound with a molecular formula of C7H3Cl2F2O2. It is a colorless, crystalline solid with a melting point of 186-188°C. It is soluble in organic solvents and moderately soluble in water. MDCFB is a potential intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It is also used as a reagent in the synthesis of other compounds and has been studied for its potential applications in biochemistry and physiology.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Intermediates : Compounds similar to Methyl 3,5-dichloro-2-fluorobenzoate, such as Methyl 2-amino-5-fluorobenzoate, have been synthesized through various chemical reactions, including nitrification, esterification, and hydronation, showcasing their potential as intermediates in the synthesis of more complex molecules (Yin Jian-zhong, 2010).

  • Fluorogenic Chemosensors : Derivatives of Methyl 3,5-dichloro-2-fluorobenzoate have been used to synthesize fluorogenic chemosensors, which exhibit high selectivity and sensitivity towards specific metal ions, indicating their potential in the development of new sensing materials for environmental or biochemical applications (Xingpei Ye et al., 2014).

  • Radiographic Contrast Agents : Fluoro-bromo derivatives of benzoic acid, closely related to Methyl 3,5-dichloro-2-fluorobenzoate, have been synthesized and evaluated as radiographic opaques, indicating potential applications in medical imaging (C. Sprague et al., 1953).

Biological and Medicinal Research

  • Antimicrobial Properties : Some fluoroarene compounds, structurally related to Methyl 3,5-dichloro-2-fluorobenzoate, have been explored for their antimicrobial activities. For instance, derivatives of 4-fluorobenzoic acid hydrazide have shown potential antimycobacterial activity, suggesting possible applications in the development of new antimicrobial agents (B. Koçyiğit-Kaymakçıoğlu et al., 2009).

Environmental Applications

  • Anaerobic Degradation : Research on the anaerobic O-demethylation of compounds with methoxy groups, including those with fluoro and chloro substituents similar to Methyl 3,5-dichloro-2-fluorobenzoate, has shed light on microbial degradation processes, which could be relevant for environmental bioremediation efforts (E. Stupperich et al., 1996).

properties

IUPAC Name

methyl 3,5-dichloro-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZBOSWQYVTGLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,5-dichloro-2-fluorobenzoate

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